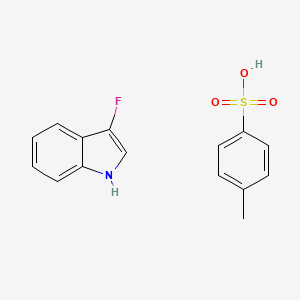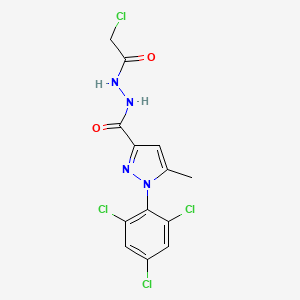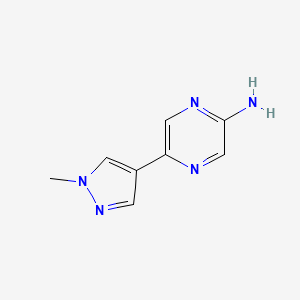
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with a 4-bromophenyl group, a cyclohexylmethyl group, and a methyl group
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the 4-bromophenyl group: This step can involve a substitution reaction where a bromine atom is introduced to the phenyl ring.
Attachment of the cyclohexylmethyl group: This can be done through alkylation reactions, where the cyclohexylmethyl group is attached to the nitrogen atom of the amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects, such as its role as an antidepressant or antipsychotic agent, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-N-methylcyclopropanamine: Lacks the cyclohexylmethyl group, which may affect its binding affinity and biological activity.
1-(4-Chlorophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine: The substitution of bromine with chlorine can lead to differences in reactivity and potency.
1-(4-Bromophenyl)-N-(cyclohexylmethyl)cyclopropanamine: Lacks the methyl group on the nitrogen atom, which may influence its solubility and pharmacokinetics.
Properties
Molecular Formula |
C17H24BrN |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C17H24BrN/c1-19(13-14-5-3-2-4-6-14)17(11-12-17)15-7-9-16(18)10-8-15/h7-10,14H,2-6,11-13H2,1H3 |
InChI Key |
JQZLOPISIDJDMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCCC1)C2(CC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)

![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)



